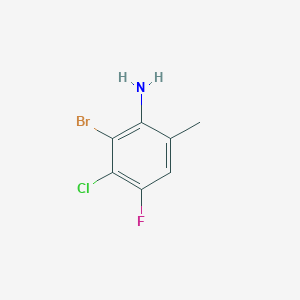
3,4-Bis(trifluoromethyl)cyclohexanol, 94%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(trifluoromethyl)cyclohexanol, 94% (3,4-BTMCH) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and industrial processes. It is a colorless liquid with a strong odor and a melting point of -30°C. 3,4-BTMCH is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. In addition, it has been used in the synthesis of other fluorinated compounds, such as perfluoropolyethers and polyfluoroalkyl compounds.
作用机制
The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanol, 94% is not well understood. However, it is believed to act as a nucleophile in the reaction of 3-TFM-2-CYH and bromine, resulting in the formation of 3,4-Bis(trifluoromethyl)cyclohexanol, 94%. It is also believed to act as an electron-donating group, which helps to stabilize the reaction intermediates and promote the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Bis(trifluoromethyl)cyclohexanol, 94% are not well understood. However, it is believed to have a low toxicity, with no known adverse effects reported in humans or animals. In addition, it is not known to be mutagenic, teratogenic, or carcinogenic.
实验室实验的优点和局限性
The advantages of using 3,4-Bis(trifluoromethyl)cyclohexanol, 94% in laboratory experiments include its low cost, easy availability, and its ability to be used as a reagent in the synthesis of various organic compounds. Additionally, it is a colorless liquid with a strong odor, making it easy to identify and handle in the laboratory. The main limitation of using 3,4-Bis(trifluoromethyl)cyclohexanol, 94% in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
The future directions for 3,4-Bis(trifluoromethyl)cyclohexanol, 94% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds and materials. Additionally, further research into its mechanism of action and its ability to act as a nucleophile could lead to the development of novel synthetic routes for the synthesis of various organic compounds. Additionally, further research into its solubility in water could lead to the development of novel methods for the synthesis of various aqueous solutions. Finally, further research into its use as a solvent in the synthesis of various polymers and nanomaterials could lead to the development of novel materials with unique properties.
合成方法
3,4-Bis(trifluoromethyl)cyclohexanol, 94% is typically synthesized via the reaction of 3-trifluoromethyl-2-cyclohexen-1-one (3-TFM-2-CYH) and bromine in aqueous solution. This reaction results in the formation of 3,4-bis(trifluoromethyl)cyclohexanol, 94% (3,4-Bis(trifluoromethyl)cyclohexanol, 94%). The reaction is typically carried out at room temperature, and the reaction time can be adjusted to increase the yield of the product.
科学研究应用
3,4-Bis(trifluoromethyl)cyclohexanol, 94% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as perfluoropolyethers and polyfluoroalkyl compounds. In addition, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a solvent in the synthesis of various polymers and nanomaterials.
属性
IUPAC Name |
3,4-bis(trifluoromethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h4-6,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOPOPSHENXMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)cyclohexanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)





![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)




